molecular formula C17H18ClFN2O4S B7704361 N-(3-chloro-4-fluorophenyl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide

N-(3-chloro-4-fluorophenyl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide

カタログ番号 B7704361
分子量: 400.9 g/mol
InChIキー: URGSOKASICEDMF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-chloro-4-fluorophenyl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide, also known as CFTR corrector 209, is a small molecule drug that has been developed for the treatment of cystic fibrosis (CF). CF is a genetic disorder that affects the lungs, pancreas, and other organs, causing breathing difficulties, digestive problems, and other health complications. CFTR corrector 209 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

作用機序

N-(3-chloro-4-fluorophenyl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide corrector 209 binds to the N-terminal domain of this compound and stabilizes the protein in a conformation that is compatible with correct folding and trafficking to the cell surface. The drug also enhances the interaction between this compound and other proteins that are involved in the regulation of ion transport, such as the PDZ domain-containing protein NHERF1. This results in increased this compound activity and improved ion transport across the epithelial cells.
Biochemical and Physiological Effects
This compound corrector 209 has been shown to improve this compound function in various preclinical models of CF. The drug increases the expression and stability of this compound protein, enhances the trafficking of this compound to the cell surface, and improves the ion transport across the epithelial cells. This leads to reduced mucus viscosity, improved lung function, and better digestive function. This compound corrector 209 has also been shown to reduce inflammation and oxidative stress in CF cells, which are important contributors to the pathogenesis of CF.

実験室実験の利点と制限

N-(3-chloro-4-fluorophenyl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide corrector 209 has several advantages for lab experiments, including its high potency, selectivity, and specificity for this compound protein. The drug has been extensively characterized in preclinical studies, and its mechanism of action is well understood. This compound corrector 209 has also been shown to be safe and well-tolerated in animal models and human clinical trials. However, there are some limitations to the use of this compound corrector 209 in lab experiments, including its high cost, limited availability, and potential off-target effects.

将来の方向性

N-(3-chloro-4-fluorophenyl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide corrector 209 has shown promising results in preclinical studies and is currently being evaluated in clinical trials. However, there are still several challenges that need to be addressed for the successful development of this compound corrector 209 as a therapeutic agent for CF. These include optimizing the dosing regimen, developing a combination therapy with other CF drugs, and addressing the potential off-target effects of the drug. Future research directions for this compound corrector 209 include the identification of biomarkers for patient selection and monitoring, the evaluation of the drug in different CF mutations and disease stages, and the investigation of the long-term safety and efficacy of the drug.

合成法

The synthesis of N-(3-chloro-4-fluorophenyl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide corrector 209 involves several steps, including the reaction of 3-chloro-4-fluoroaniline with 4-(N-propylsulfamoyl)phenol to form an intermediate product, which is then reacted with chloroacetyl chloride and sodium hydroxide to produce this compound corrector 209. The synthesis method has been optimized to obtain a high yield and purity of the final product. The chemical structure of this compound corrector 209 has been confirmed by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

科学的研究の応用

N-(3-chloro-4-fluorophenyl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide corrector 209 has been extensively studied in preclinical models of CF, including cell lines, animal models, and ex vivo tissues. The drug has been shown to increase the expression and function of the cystic fibrosis transmembrane conductance regulator (this compound) protein, which is defective in CF patients. This compound corrector 209 acts as a chaperone for this compound, helping the protein to fold correctly and reach the cell surface. This leads to improved ion transport across the epithelial cells, which is essential for maintaining proper lung and digestive function.

特性

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O4S/c1-2-9-20-26(23,24)14-6-4-13(5-7-14)25-11-17(22)21-12-3-8-16(19)15(18)10-12/h3-8,10,20H,2,9,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGSOKASICEDMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。